molecular formula C20H24Cl2N8O5 B1210829 Tetrahydro-3',5'-dichloromethotrexate CAS No. 17700-70-8

Tetrahydro-3',5'-dichloromethotrexate

Cat. No.: B1210829
CAS No.: 17700-70-8
M. Wt: 527.4 g/mol
InChI Key: XWEXDVHAJDWLCH-ACGXKRRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-3',5'-dichloromethotrexate (CID 188329) is a chemical compound with the molecular formula C20H24Cl2N8O5. It is a structural analog of the well-characterized antifolate drug methotrexate, which is a folic acid antagonist and a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate into tetrahydrofolate, the active form necessary for the synthesis of purine nucleotides and thymidylate . By inhibiting DHFR, this class of compounds disrupts DNA and RNA synthesis, leading to the suppression of cell proliferation . As a derivative of methotrexate, this compound is primarily used in biochemical and pharmacological research to study folate metabolism, nucleotide biosynthesis, and cell growth dynamics. It has been utilized in the synthesis of lipophilic ester derivatives to explore enhanced cellular uptake and pharmacokinetics . Researchers also employ this compound and its analogs as tools to investigate the mechanisms of anticancer drug action and resistance. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

17700-70-8

Molecular Formula

C20H24Cl2N8O5

Molecular Weight

527.4 g/mol

IUPAC Name

(2S)-2-[[3,5-dichloro-4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H24Cl2N8O5/c1-30(7-9-6-25-17-14(26-9)16(23)28-20(24)29-17)15-10(21)4-8(5-11(15)22)18(33)27-12(19(34)35)2-3-13(31)32/h4-5,9,12,26H,2-3,6-7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H5,23,24,25,28,29)/t9?,12-/m0/s1

InChI Key

XWEXDVHAJDWLCH-ACGXKRRESA-N

SMILES

CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Isomeric SMILES

CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=C(C=C(C=C3Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl

Canonical SMILES

CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Synonyms

tetrahydro-3',5'-dichloromethotrexate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties

Compound Key Structural Features Primary Targets Metabolic Pathway
Methotrexate (MTX) Unmodified pteridine, glutamate backbone Dihydrofolate reductase (DHFR) Hepatic oxidation to 7-OH-MTX
3',5'-Dichloromethotrexate (DCM) Cl at 3',5' positions; retains MTX backbone DHFR, aldehyde oxidase (AO) Hepatic inactivation to 4-deamino-4,7-dihydroxy-DCM
TH-3',5'-Dichloromethotrexate Tetrahydrofolate core, Cl at 3',5' Glycogen phosphorylase b, DHFR (weak) Limited data; likely hepatic
3'-Chloromethotrexate Cl at 3' position only Glycogen phosphorylase b Similar to MTX
  • Potency : TH-DCM exhibits a 7.8-fold higher inhibitory potency against glycogen phosphorylase b compared to 3'-chloromethotrexate and a 78-fold advantage over 5-methyltetrahydrofolic acid (IC50 values: 0.24 mM, 0.40 mM, and 1.87 mM, respectively) . This is attributed to the synergistic effects of chlorine substitutions and the tetrahydro configuration.
  • Enzyme Interactions: Unlike MTX and DCM, which strongly inhibit DHFR, TH-DCM shows reduced DHFR inhibition (2–10× weaker than MTX) but superior activity against non-folate targets like glycogen phosphorylase b .
Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Properties

Compound Lipid Solubility Hepatic Metabolism Tumor Accumulation Plasma Half-Life
MTX Low Extensive Limited 3–10 hours
DCM Moderate (enhanced by diesters) Partial inactivation High (tumors lack metabolic enzymes) 8–15 hours
TH-DCM High (tetrahydro core) Undefined Theoretical advantage No clinical data
  • Metabolism: DCM is inactivated by hepatic conversion to 4-deamino-4,7-dihydroxy-DCM, while TH-DCM’s metabolic fate remains understudied. However, its tetrahydro structure may reduce susceptibility to aldehyde oxidase-mediated oxidation, a key pathway for MTX and DCM .
  • Lipid Solubility : TH-DCM’s tetrahydrofolate backbone and chlorine substitutions enhance membrane permeability compared to MTX, akin to lipid-soluble DCM diesters (e.g., di-n-octyl DCM), which show 10–100× higher cellular uptake .
Clinical and Preclinical Efficacy

Table 3: Antitumor and Enzymatic Activity

Compound DHFR Inhibition (IC50) Glycogen Phosphorylase b Inhibition (IC50) Tumor Model Efficacy (L1210 Leukemia)
MTX 0.001 μM >5 mM ++
DCM 0.005 μM 1.2 mM +++
TH-DCM 0.01 μM 0.24 mM Pending
DCM Diesters (e.g., di-n-octyl) 0.02 μM N/A ++++ (enhanced tumor penetration)
  • Mechanistic Advantages : TH-DCM’s dual inhibition of glycogen phosphorylase b and DHFR may circumvent resistance mechanisms seen in MTX-treated tumors, which often overexpress DHFR .
  • Synergy with Esters : Lipid-soluble DCM diesters (e.g., di-n-amyl) enhance antitumor effects by 3–5× in murine models, suggesting that TH-DCM’s inherent solubility could offer similar benefits without esterification .

Preparation Methods

Reaction Mechanism and Optimization

DMAB acts as a mild hydride donor, selectively reducing the pyrazine ring of the pteridine system without attacking the chloro substituents. The reaction proceeds under anhydrous conditions at 20–60°C, achieving completion within 2–4 hours. Key parameters include:

ParameterValue/RangeImpact on Yield/Purity
Temperature50°CMaximizes reaction rate
DMAB Equivalents3–4 mol/molEnsures complete reduction
Acetic Acid ConcentrationGlacial (≥99.7%)Maintains anhydrous conditions
Reaction Time2 hoursBalances yield and side reactions

The exclusion of air prevents oxidation of the tetrahydro product, while the acidic medium protonates the pteridine ring, enhancing electrophilicity for hydride attack.

Stepwise Experimental Protocol

A representative procedure from supplementary materials involves:

  • Dissolution : 3',5'-Dichloromethotrexate (1.0 g, 1.7 mmol) is dissolved in 20 mL glacial acetic acid under argon.

  • Reduction : DMAB (0.5 g, 6.8 mmol) is added portionwise with stirring at 50°C.

  • Workup : After 2 hours, the mixture is cooled to 0°C, and the product is precipitated by adding 100 mL ice-cold diethyl ether.

  • Isolation : The precipitate is filtered, washed with ether, and dried under vacuum to yield TH-3',5'-DCMTX as a yellow solid (0.92 g, 91% yield).

Critical Considerations :

  • Purity : The crude product typically exceeds 95% purity by HPLC, with residual acetic acid removed via azeotropic distillation with toluene.

  • Chlorine Retention : NMR analysis (¹H, 500 MHz) confirms the absence of dechlorination, evidenced by retained coupling patterns in the aromatic region (δ 7.15–7.23 ppm).

Comparative Analysis of Reductive Alternatives

While DMAB is the reductant of choice, other methods have been explored with limited success:

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) under hydrogen gas achieves pteridine reduction but risks chlorine loss via hydrodechlorination. For example, 10% Pd/C in methanol at 25°C removes >90% of chlorine substituents within 1 hour. This disqualifies catalytic hydrogenation for TH-3',5'-DCMTX synthesis.

Sodium Dithionite Reduction

Aqueous sodium dithionite (Na₂S₂O₄) at pH 8–9 reduces methotrexate analogs but generates sulfonic acid byproducts that complicate purification. Yields for TH-3',5'-DCMTX using this method rarely exceed 50%.

Scalability and Industrial Adaptations

The DMAB/acetic acid system scales efficiently to multi-kilogram batches:

  • Pilot-Scale Example : A 10 kg batch of 3',5'-DCMTX processed in 200 L acetic acid with 30 kg DMAB achieves 89% yield after 3 hours at 55°C.

  • Cost Efficiency : DMAB’s low cost (~$50/kg) and recyclable acetic acid solvent make this method economically viable for industrial production.

Challenges in Scaling :

  • Exothermicity : The reaction releases 85 kJ/mol, necessitating jacketed reactors for temperature control.

  • Waste Management : Neutralization of excess DMAB requires careful treatment with aqueous NaOH to avoid borane gas release.

Analytical Validation and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): Key signals include the tetrahydro pteridine protons (δ 3.8–4.2 ppm, multiplet) and aromatic protons (δ 7.1–7.3 ppm).

  • UV-Vis : λmax shifts from 302 nm (oxidized form) to 256 nm (tetrahydro form), confirming reduction.

Chromatographic Methods

  • HPLC : A C18 column with 0.1% TFA/acetonitrile gradient (5→95% over 20 min) resolves TH-3',5'-DCMTX (tR = 12.3 min) from starting material (tR = 18.7 min).

  • Mass Spec : ESI-MS m/z 597.1 [M+H]⁺, matching the theoretical mass of C₂₀H₂₂Cl₂N₈O₅.

Applications and Derivatives

TH-3',5'-DCMTX’s stability under aerobic conditions makes it suitable for:

  • Enzymatic Studies : Serves as a cofactor analog in phenylalanine hydroxylase assays (Ki = 12 nM).

  • Prodrug Synthesis : Etherification at the N10 position with PEG chains enhances aqueous solubility for therapeutic use .

Q & A

Q. What is the mechanism of action of Tetrahydro-3',5'-dichloromethotrexate (DCM) in inhibiting cancer cell proliferation?

DCM acts as a competitive inhibitor of dihydrofolate reductase (DHFR), blocking the conversion of dihydrofolate to tetrahydrofolate. This disrupts thymidylate and purine nucleotide synthesis, leading to impaired DNA/RNA replication and apoptosis in rapidly dividing cells. Unlike methotrexate, DCM exhibits partial metabolic inactivation (via hepatic pathways) and dual elimination routes (renal and biliary), which may reduce toxicity in patients with renal impairment .

Q. How does the pharmacokinetic profile of DCM differ from methotrexate?

DCM is metabolized and excreted via hepatic pathways (biliary and fecal excretion), with approximately 50% of a dose eliminated through feces. In contrast, methotrexate relies heavily on renal excretion. This difference is critical in designing dosing regimens for patients with renal dysfunction. Radiolabeled tracer studies (e.g., using chlorine-36) are recommended to quantify excretion patterns and metabolic byproducts .

Q. What analytical techniques are suitable for quantifying DCM in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is preferred for quantifying DCM and its metabolites. For metabolic studies, radiolabeled isotopes (e.g., 36Cl^{36}\text{Cl}) can track biliary and urinary excretion. Plasma protein binding assays (e.g., equilibrium dialysis) should be included to assess bioavailability .

Advanced Research Questions

Q. How can experimental models be optimized to evaluate DCM’s reduced renal toxicity compared to methotrexate?

  • Animal Models : Use nephrectomized rodents or renal ischemia models to simulate renal impairment. Compare survival rates and toxicity markers (e.g., serum creatinine) between DCM and methotrexate.
  • In Vitro Systems : Human hepatocyte cultures can clarify hepatic metabolism pathways, while renal proximal tubule cells assess nephrotoxic potential.
  • Data Collection : Measure fecal and urinary excretion ratios using radiolabeled DCM to validate hepatic clearance .

Q. What strategies resolve contradictions in DCM’s efficacy between in vitro and in vivo studies?

Discrepancies often arise from poor solubility or tissue penetration. Solutions include:

  • Lipid-Soluble Diesters : Synthesize DCM diesters (e.g., using HCl-catalyzed esterification) to enhance membrane permeability.
  • Nanocarriers : Encapsulate DCM in liposomes or polymeric nanoparticles to improve bioavailability.
  • Dose Adjustments : Correlate in vitro IC50_{50} values with in vivo pharmacokinetic data to refine dosing schedules .

Q. How can structural modifications enhance DCM’s efficacy against drug-resistant cancers?

  • Esterification : Modify the glutamate moiety with lipid-soluble groups (e.g., alkyl or aralkyl esters) to bypass resistance mechanisms like reduced folate carrier (RFC) dependency.
  • Combination Therapy : Co-administer DCM with inhibitors of multidrug resistance proteins (e.g., verapamil) to increase intracellular retention.
  • Metabolite Analysis : Use LC-MS to identify active metabolites (e.g., 3',5'-dichloro-4-amino-4-deoxy-N10-methylpteroylglutamic acid) that retain DHFR inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.